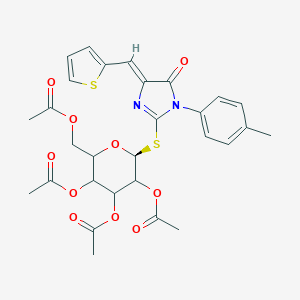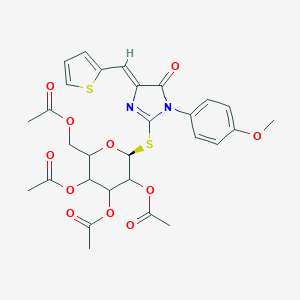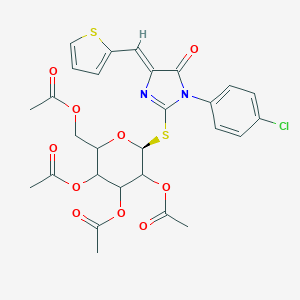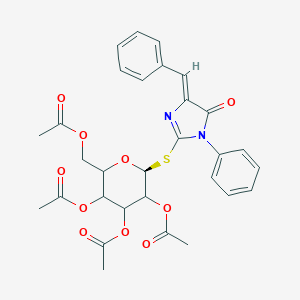![molecular formula C33H28N2O5S B303517 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303517.png)
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one, also known as TMI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly complex molecule that has been synthesized through a multi-step process and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the activity of the proteasome, a complex that is responsible for the degradation of proteins. By inhibiting the proteasome, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to have several biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has also been found to have anti-inflammatory properties and can reduce inflammation in the brain.
実験室実験の利点と制限
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a highly specific compound that can target specific enzymes and signaling pathways. It is also stable and can be easily synthesized and purified. However, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one. One potential application is in the development of new cancer therapies. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has shown promising results in preclinical studies and could potentially be used in combination with other drugs to improve cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been found to have neuroprotective properties and could be further studied for its potential use in the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one and to identify other potential applications for this compound.
Conclusion
In conclusion, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a highly complex chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one and to identify other potential applications for this compound.
合成法
The synthesis of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the attachment of the biphenyl and trimethoxybenzylidene groups. The process requires expertise in organic chemistry and involves the use of various reagents and solvents. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.
科学的研究の応用
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been found to have neuroprotective properties and can prevent the death of neurons.
特性
製品名 |
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
分子式 |
C33H28N2O5S |
分子量 |
564.7 g/mol |
IUPAC名 |
(5Z)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-3-phenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C33H28N2O5S/c1-38-29-19-22(20-30(39-2)31(29)40-3)18-27-32(37)35(26-12-8-5-9-13-26)33(34-27)41-21-28(36)25-16-14-24(15-17-25)23-10-6-4-7-11-23/h4-20H,21H2,1-3H3/b27-18- |
InChIキー |
QEFCTAZLNHBDEN-IMRQLAEWSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)
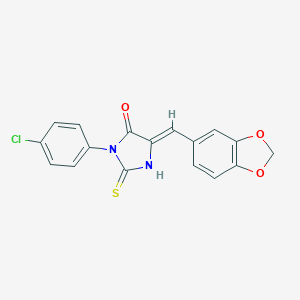

![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
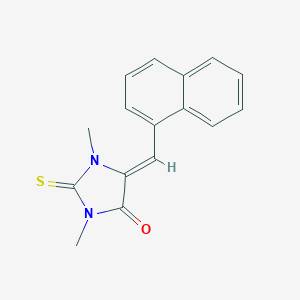

![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
